2-Methoxy-6-vinylbenzaldehyde
Description
This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the construction of heterocycles or polymerizable monomers.
Properties
CAS No. |
1228180-97-9 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-ethenyl-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h3-7H,1H2,2H3 |
InChI Key |
MAZPJEQVWGSSML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 2-Methoxy-6-vinylbenzaldehyde typically involves large-scale organic synthesis techniques. The process may include the use of aluminum hemiaminal intermediates to protect the aldehyde group during the reaction . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed:
Oxidation: 2-Methoxy-6-vinylbenzoic acid.
Reduction: 2-Methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-vinylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Acetoxy and Acetyl Derivatives
2-Acetoxy-3-methoxybenzaldehyde (CAS 7150-01-8) :
- Structural Difference : Replaces the vinyl group with an acetoxy moiety at the 2-position and shifts the methoxy group to the 3-position.
- Impact : The acetoxy group enhances electrophilicity at the carbonyl, favoring nucleophilic substitutions. However, steric hindrance from the bulky acetyl group may reduce reactivity compared to the vinyl-substituted analog .
- Applications : Likely used in esterification or as a precursor for pharmaceuticals requiring acetyl-protected intermediates.
- 5-Acetyl-2-methoxybenzaldehyde: Structural Difference: Features an acetyl group at the 5-position and methoxy at the 2-position. Reactivity: The electron-withdrawing acetyl group may deactivate the aromatic ring, reducing aldehyde reactivity in condensation reactions compared to 2-Methoxy-6-vinylbenzaldehyde .
Sulfur-Containing Analogues
- 2-Methoxy-6-(methylsulfanyl)benzaldehyde (CAS 67853-41-2): Structural Difference: Substitutes the vinyl group with a methylsulfanyl (-SCH₃) group. However, the methylsulfanyl group is less reactive in polymerization than vinyl . Molecular Weight: Higher molar mass (182.24 g/mol) due to sulfur inclusion, which may influence solubility and melting points .
Nitrogen-Functionalized Derivatives
- 2-((Benzyl(methyl)amino)methyl)-6-methoxyphenol: Structural Difference: Replaces the aldehyde with a phenol group and introduces a benzyl-methylamino side chain. Reactivity: The amino group enables participation in Schiff base formation or coordination chemistry, diverging from the aldehyde-focused reactivity of 2-Methoxy-6-vinylbenzaldehyde .
Extended Aromatic Systems
- 4-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 237069-43-1) :
- Structural Difference : Incorporates a naphthalene ring system, extending conjugation.
- Properties : Higher molecular weight (262.3 g/mol) and enhanced UV absorption due to the extended π-system, making it suitable for optoelectronic applications. The aldehyde group remains reactive but steric effects from the naphthalene moiety may limit accessibility .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2-Methoxy-6-vinylbenzaldehyde | Not provided | C₁₀H₁₀O₂ | 162.19 (estimated) | 2-OCH₃, 6-CH₂CH₂ | Polymerizable, moderate electrophilicity |
| 2-Acetoxy-3-methoxybenzaldehyde | 7150-01-08 | C₁₀H₁₀O₄ | 194.18 | 2-OAc, 3-OCH₃ | High electrophilicity, steric hindrance |
| 5-Acetyl-2-methoxybenzaldehyde | Not provided | C₁₀H₁₀O₃ | 178.18 | 2-OCH₃, 5-COCH₃ | Deactivated ring, lab-safe handling |
| 2-Methoxy-6-(methylsulfanyl)benzaldehyde | 67853-41-2 | C₉H₁₀O₂S | 182.24 | 2-OCH₃, 6-SCH₃ | Enhanced nucleophilicity, sulfur volatility |
| 4-(6-Methoxynaphthalen-2-yl)benzaldehyde | 237069-43-1 | C₁₈H₁₄O₂ | 262.30 | Naphthalene core, 4-CHO | High UV absorption, steric bulk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
